molecular formula C16H14N4O8 B15123290 6-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid

6-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid

Cat. No.: B15123290
M. Wt: 390.30 g/mol
InChI Key: MZOWRDVJTQNQLQ-CAOOACKPSA-N
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Description

6-[(E)-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl]-2,3-dimethoxybenzoic acid is an organic compound characterized by its complex structure, which includes a dinitrophenyl hydrazone moiety and a dimethoxybenzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl]-2,3-dimethoxybenzoic acid typically involves multiple steps. One common method starts with the preparation of 2,4-dinitrophenylhydrazine, which is then reacted with an appropriate aldehyde or ketone to form the hydrazone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require acidic catalysts to facilitate the formation of the hydrazone bond .

Industrial Production Methods

This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents like 2,4-dinitrophenylhydrazine .

Chemical Reactions Analysis

Types of Reactions

6-[(E)-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl]-2,3-dimethoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-[(E)-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl]-2,3-dimethoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(E)-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl]-2,3-dimethoxybenzoic acid involves its interaction with molecular targets through its hydrazone and dinitrophenyl groups. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to specific proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(E)-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl]-2,3-dimethoxybenzoic acid is unique due to its combination of a dinitrophenyl hydrazone and a dimethoxybenzoic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile tool in scientific research .

Properties

Molecular Formula

C16H14N4O8

Molecular Weight

390.30 g/mol

IUPAC Name

6-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid

InChI

InChI=1S/C16H14N4O8/c1-27-13-6-3-9(14(16(21)22)15(13)28-2)8-17-18-11-5-4-10(19(23)24)7-12(11)20(25)26/h3-8,18H,1-2H3,(H,21,22)/b17-8+

InChI Key

MZOWRDVJTQNQLQ-CAOOACKPSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)OC

Origin of Product

United States

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